Nonanedioate

Corrosion Inhibition Electrochemistry Materials Science

Azelaic acid (CAS 123-99-9) is a C9 medium-chain dicarboxylic acid not interchangeable with C6, C8, or C10 homologs. Its 28°C lower melting point vs. sebacic acid enables one-step lithium complex grease synthesis, yielding 10–20 penetration units higher consistency and superior shear stability. It is the most effective pitting corrosion inhibitor for carbon steel among C6–C10 analogs in saline environments. For dermatology, its intermediate anti-keratinocyte potency (IC₅₀=20 mmol/L) delivers targeted efficacy between weaker C6 and potentially irritating C10 analogs. Specify by CAS to avoid process failures from generic dicarboxylic acid substitution.

Molecular Formula C9H14O4-2
Molecular Weight 186.2 g/mol
Cat. No. B1229846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonanedioate
Molecular FormulaC9H14O4-2
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESC(CCCC(=O)[O-])CCCC(=O)[O-]
InChIInChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/p-2
InChIKeyBDJRBEYXGGNYIS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonanedioate (Azelaic Acid) Scientific Procurement: Properties and Comparator Baseline


Nonanedioate, commonly known as azelaic acid (CAS 123-99-9), is a C9 straight-chain saturated aliphatic dicarboxylic acid [1]. As a medium-chain dicarboxylic acid (MCDA) with chain lengths from C4 to C10, it is a crucial monomer for polycondensation reactions in polymer synthesis and is widely utilized across the chemical, pharmaceutical, and cosmetic sectors [2]. Its molecular formula is C₉H₁₆O₄ (MW: 188.22 g/mol) [3] and it exists as a white to slightly yellow crystalline powder with a melting point of 106.5°C [4].

Nonanedioate (Azelaic Acid) Procurement Risks: Why In-Class Analogs Cannot Be Directly Substituted


The medium-chain dicarboxylic acid (MCDA) class, including azelaic (C9), adipic (C6), suberic (C8), and sebacic (C10) acids, cannot be treated as interchangeable commodities. Critical physicochemical and performance divergences exist across chain lengths, directly impacting end-use efficacy. In industrial applications, substituting azelaic acid (C9) with sebacic acid (C10) in lithium complex grease synthesis alters reaction kinetics and final mechanical stability due to differences in melting point and molecular structure [1]. In biological contexts, while both azelaic (C9) and sebacic (C10) acids are explored as alternate fuel substrates, their pharmacokinetic handling—specifically, urinary excretion modalities—differs markedly, with azelaic acid actively secreted versus sebacic acid actively reabsorbed [2]. Furthermore, in vitro antiproliferative potency on keratinocytes varies up to 5-fold between the C6, C9, and C10 analogs [3]. Therefore, procurement based solely on generic 'dicarboxylic acid' classification introduces substantial risk of process failure and performance deficit.

Nonanedioate (Azelaic Acid) Evidence Guide: Quantified Differentiation vs. Comparator Analogs


Superior Pitting Corrosion Inhibition Efficacy Relative to C6-C10 Dicarboxylic Acids

In a comparative study on the pitting corrosion inhibition of 10# steel passivation film, azelaic acid (C9) demonstrated superior performance relative to five other saturated straight-chain dicarboxylic acids [1]. The inhibition capacity ranking was clearly established with azelaic acid exhibiting the highest efficacy.

Corrosion Inhibition Electrochemistry Materials Science

Process Efficiency Advantage over Sebacic Acid in One-Step Lithium Complex Grease Manufacturing

In the synthesis of lithium complex grease using a one-step method, azelaic acid (C9) enables more efficient manufacturing compared to sebacic acid (C10) due to its significantly lower melting point [1][2]. This physical property difference directly translates to superior reaction kinetics at the optimal compounding temperature.

Lubricant Lithium Complex Grease Process Engineering

Enhanced Mechanical Stability and Consistency in Grease Compared to Sebacic Acid-Based Formulations

Lithium complex greases formulated with azelaic acid (C9) as the co-thickener exhibit quantifiably better mechanical stability and a higher consistency compared to those formulated with sebacic acid (C10) under identical process conditions and base oil formulations [1][2].

Lubricant Tribology Grease Performance

Intermediate Antiproliferative Potency on Keratinocytes vs. Adipic and Sebacic Acids

A comparative in vitro study established a clear chain-length dependent potency for inhibiting keratinocyte proliferation. Azelaic acid (C9) demonstrated an IC₅₀ value that is intermediate between the weaker C6 (adipic) and the more potent C10 (sebacic) analogs [1].

Dermatology Keratinocyte Proliferation In Vitro

Nonanedioate (Azelaic Acid) Procurement-Guided Research and Industrial Applications


High-Performance Lithium Complex Grease Formulation and Manufacturing

Azelaic acid is the preferred co-thickener for lithium complex greases when process efficiency and final product mechanical stability are critical procurement drivers. Its 28°C lower melting point compared to sebacic acid allows for a simplified one-step manufacturing process, reducing energy and equipment costs [1]. The resulting grease demonstrates a quantifiably higher consistency (by 10-20 penetration units) and superior shear stability, making it ideal for high-demand automotive and industrial bearing applications [2][3].

Advanced Corrosion Inhibitor Systems for Carbon Steel

For applications requiring pitting corrosion protection for carbon steel (e.g., 10# steel) in saline environments, azelaic acid should be prioritized over other medium-chain dicarboxylic acids. Comparative electrochemical studies have ranked it as the most effective inhibitor among its C6-C10 analogs [4]. This evidence supports its procurement for formulating high-performance water treatment chemicals, metalworking fluids, and protective coatings where maximizing asset longevity is paramount.

Balanced-Efficacy Topical Dermatological Formulations

In the development of topical treatments for acne or hyperpigmentation, azelaic acid provides a specific, intermediate level of anti-keratinocyte activity. In vitro data shows its potency (IC₅₀ = 20 mmol/L) lies between adipic acid (IC₅₀ = 50 mmol/L) and sebacic acid (IC₅₀ = 10 mmol/L) [5]. This differentiated potency profile, combined with its established antimicrobial and anti-inflammatory properties, positions azelaic acid as a scientifically-grounded choice for formulators seeking a targeted therapeutic effect without the potentially higher irritation or systemic effects associated with the more potent C10 analog [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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